CAS number and molecular weight of Bicyclo[6.1.0]nonane-9-carboxylic acid
CAS number and molecular weight of Bicyclo[6.1.0]nonane-9-carboxylic acid
An In-Depth Technical Guide to Bicyclo[6.1.0]nonane-9-carboxylic acid: Synthesis, Properties, and Applications
Introduction
Bicyclo[6.1.0]nonane-9-carboxylic acid is a fascinating and synthetically challenging molecule characterized by a fused cyclopropane and cyclooctane ring system. This strained bicyclic scaffold is a key structural motif in several natural products and serves as a valuable building block in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, advanced synthetic strategies, and potential applications for researchers and professionals in drug development.
Core Molecular Properties
The fundamental properties of Bicyclo[6.1.0]nonane-9-carboxylic acid are summarized below. It is important to note that while the molecular formula and weight are well-defined, a specific CAS Registry Number for this exact saturated monocarboxylic acid is not consistently reported in major chemical databases. Therefore, CAS numbers for closely related structures are provided for reference.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₂ | [1] |
| Molecular Weight | 168.23 g/mol | Calculated |
| Monoisotopic Mass | 168.11504 Da | [1] |
| CAS Number | Not Available | N/A |
| Related CAS Numbers | Bicyclo[6.1.0]nonane: 286-60-2[2][3][4][5] Bicyclo[6.1.0]non-2-ene-9-carboxylic acid: 28860-80-2[6] Ethyl bicyclo[6.1.0]nonane-9-carboxylate: 72258-12-9[7] | Various |
Synthetic Strategies: An Expert's Perspective
The construction of the bicyclo[6.1.0]nonane skeleton is non-trivial due to the inherent ring strain and the challenge of controlling stereochemistry. The most common and effective approach involves the cyclopropanation of a cyclooctene derivative.
Rhodium-Catalyzed Cyclopropanation of Cyclooctadiene
A robust and scalable method for synthesizing precursors to Bicyclo[6.1.0]nonane-9-carboxylic acid involves the rhodium-catalyzed reaction of a diazoacetate with 1,5-cyclooctadiene (COD). This approach offers a direct route to the bicyclic ester, which can then be hydrolyzed to the desired carboxylic acid.
The choice of catalyst and reaction conditions is critical for controlling the stereoselectivity of the cyclopropanation. While Rh₂(OAc)₄ is a commonly used catalyst, it often results in a mixture of syn and anti diastereomers. For specific stereochemical outcomes, chiral rhodium catalysts can be employed to achieve high enantioselectivity.
The subsequent hydrolysis of the resulting ethyl ester to the carboxylic acid is typically performed under basic conditions. It has been shown that these hydrolysis conditions can also induce epimerization, which can be strategically used to obtain the thermodynamically more stable anti-diastereomer as the major product.
Experimental Protocol: Stereoselective Synthesis of anti-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid
This protocol is adapted from methodologies described in the literature and outlines a two-step process starting from 1,5-cyclooctadiene.
Step 1: Rh₂(OAc)₄-Catalyzed Cyclopropanation of 1,5-Cyclooctadiene
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Reaction Setup: To a solution of 1,5-cyclooctadiene (used as both reactant and solvent) in a round-bottom flask, add a catalytic amount of Rhodium(II) acetate dimer (Rh₂(OAc)₄, approx. 0.3 mol%).
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Reagent Addition: Slowly add ethyl diazoacetate to the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). The slow addition is crucial to control the exothermic reaction and prevent the accumulation of the diazo compound.
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Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the consumption of the diazoacetate is complete.
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Workup: Once the reaction is complete, the excess cyclooctadiene can be removed under reduced pressure. The crude product, a mixture of syn- and anti-ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate, is then purified by column chromatography.
Step 2: Hydrolysis and Epimerization to anti-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of potassium tert-butoxide in dry diethyl ether.
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Reagent Addition: Add a controlled amount of water to the suspension, followed by the mixture of syn- and anti-esters obtained from Step 1.
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Reaction Conditions: Stir the mixture vigorously at room temperature overnight. The basic and protic conditions facilitate both the hydrolysis of the ester and the epimerization at the C9 position to favor the formation of the more stable anti-carboxylic acid.
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Workup and Isolation: After the reaction is complete, the mixture is acidified with an aqueous acid (e.g., HCl) and extracted with an organic solvent. The combined organic layers are then dried and concentrated to yield the crude carboxylic acid, which can be further purified by recrystallization or chromatography.
The hydrogenation of the double bond in the cyclooctene ring would yield the saturated Bicyclo[6.1.0]nonane-9-carboxylic acid.
Synthetic Workflow Diagram
Caption: Synthetic pathway to Bicyclo[6.1.0]nonane-9-carboxylic acid.
Applications in Drug Development and Research
While Bicyclo[6.1.0]nonane-9-carboxylic acid itself is a fundamental building block, its unsaturated analog, bicyclo[6.1.0]nonyne carboxylic acid (BCN-acid), has garnered significant attention in the field of bioorthogonal chemistry.[8]
BCN-Acid in Bioorthogonal Chemistry:
BCN-acid is a strained alkyne that can readily undergo strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This "click chemistry" allows for the covalent labeling of biomolecules in complex biological systems without interfering with native biochemical processes.
The carboxylic acid functionality of BCN-acid provides a convenient handle for conjugation to other molecules, such as fluorescent dyes, drugs, or proteins, via stable amide bond formation. This is a significant advantage over the corresponding BCN-alcohol, which is often linked via less stable carbamate bonds.
The ability to create stable bioconjugates makes BCN-acid a valuable tool for:
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Antibody-Drug Conjugates (ADCs): Attaching cytotoxic drugs to antibodies for targeted cancer therapy.
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In Vivo Imaging: Labeling cells or tissues with imaging agents.
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Proteomics: Identifying and characterizing protein interactions.
Conclusion
Bicyclo[6.1.0]nonane-9-carboxylic acid and its derivatives are valuable compounds with unique structural features and important applications in chemical biology and drug development. The synthetic routes, while challenging, can be navigated with careful control of reaction conditions and catalyst selection. The insights provided in this guide are intended to support researchers in harnessing the potential of this versatile molecular scaffold.
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PubChemLite. Bicyclo[3.3.1]nonane-1-carboxylic acid (C10H16O2). Available from: [Link]
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